

A Technical Guide to Fmoc-PEG3-alcohol in Proteolysis-Targeting Chimera (PROTAC) Development

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Compound of Interest

Compound Name: *Fmoc-PEG3-alcohol*

Cat. No.: *B1612400*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-PEG3-alcohol**, a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its pricing, chemical properties, and its application in the development of novel therapeutics based on targeted protein degradation. Experimental protocols and diagrammatic representations of key biological pathways are included to facilitate its practical application in a research and development setting.

Introduction to Fmoc-PEG3-alcohol and PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's native protein degradation machinery.^[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.^[2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.^{[2][3]}

Fmoc-PEG3-alcohol serves as a versatile linker component in PROTAC synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis,

while the three-unit polyethylene glycol (PEG) chain imparts favorable physicochemical properties to the final PROTAC molecule, such as increased solubility and improved cell permeability.^{[4][5]} The terminal alcohol provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

Pricing and Availability of Fmoc-PEG3-alcohol

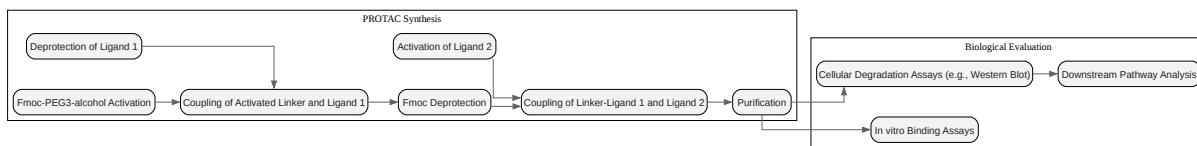
The price of **Fmoc-PEG3-alcohol** can vary between suppliers and is dependent on the quantity and purity. The following table summarizes pricing information from various vendors.

Supplier	Catalog Number	Quantity	Price (USD)	Price per Gram (USD)	Purity
Aurum Pharmatech	T6567	250 mg	\$44.20	\$176.80	95.00%
	500 mg	\$87.77	\$175.54		
	1 g	\$106.08	\$106.08		
	2.5 g	\$243.39	\$97.36		
	5 g	\$424.32	\$84.86		
MedchemExpress	HY-112328	100 mg	\$67	\$670	98.96%
	250 mg	\$133	\$532		
CymitQuimica	10-F954198	250 mg	€72.00 (~\$77.40)	~\$309.60	98%
	1 g	€156.00 (~\$167.70)	~\$167.70		
	5 g	€534.00 (~\$574.00)	~\$114.80		
MedKoo	123613	Custom Synthesis	Varies	Varies	>98%

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate. MedKoo offers **Fmoc-PEG3-alcohol** via custom synthesis with a minimum order of 1 gram; pricing is dependent on the complexity of the synthesis.[\[6\]](#)

Role in PROTAC Synthesis: An Experimental Workflow

The synthesis of a PROTAC using **Fmoc-PEG3-alcohol** is a multi-step process that involves the strategic coupling of the POI ligand and the E3 ligase ligand to the PEG linker. The following is a generalized experimental workflow.



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A generalized workflow for the synthesis and evaluation of a PROTAC utilizing **Fmoc-PEG3-alcohol**.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a representative synthesis of a PROTAC where **Fmoc-PEG3-alcohol** is first coupled to an amine-containing POI ligand, followed by deprotection and coupling to a carboxylic acid-containing E3 ligase ligand.

Materials:

- **Fmoc-PEG3-alcohol**
- POI ligand with a primary or secondary amine
- E3 ligase ligand with a carboxylic acid
- Dess-Martin periodinane (DMP)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Piperidine
- HATU (1-[Bis(dimethylamino)methylene]-1*H*-1,2,3-triazolo[4,5-*b*]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous solvents (DCM, DMF)
- Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Step 1: Activation of **Fmoc-PEG3-alcohol**

- Dissolve **Fmoc-PEG3-alcohol** (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
- Add Dess-Martin periodinane (1.5 equivalents) to the solution.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-PEG3-aldehyde.

Step 2: Reductive Amination with POI Ligand

- Dissolve the crude Fmoc-PEG3-aldehyde (1 equivalent) and the amine-containing POI ligand (1.2 equivalents) in anhydrous DCM or 1,2-dichloroethane (DCE) under an inert atmosphere.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
- Stir the reaction at room temperature and monitor by LC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting Fmoc-PEG3-POI conjugate by column chromatography.

Step 3: Fmoc Deprotection

- Dissolve the purified Fmoc-PEG3-POI conjugate in a 20% solution of piperidine in dimethylformamide (DMF).
- Stir the reaction at room temperature for 1-2 hours.
- Remove the solvent under reduced pressure to yield the deprotected H₂N-PEG3-POI conjugate.

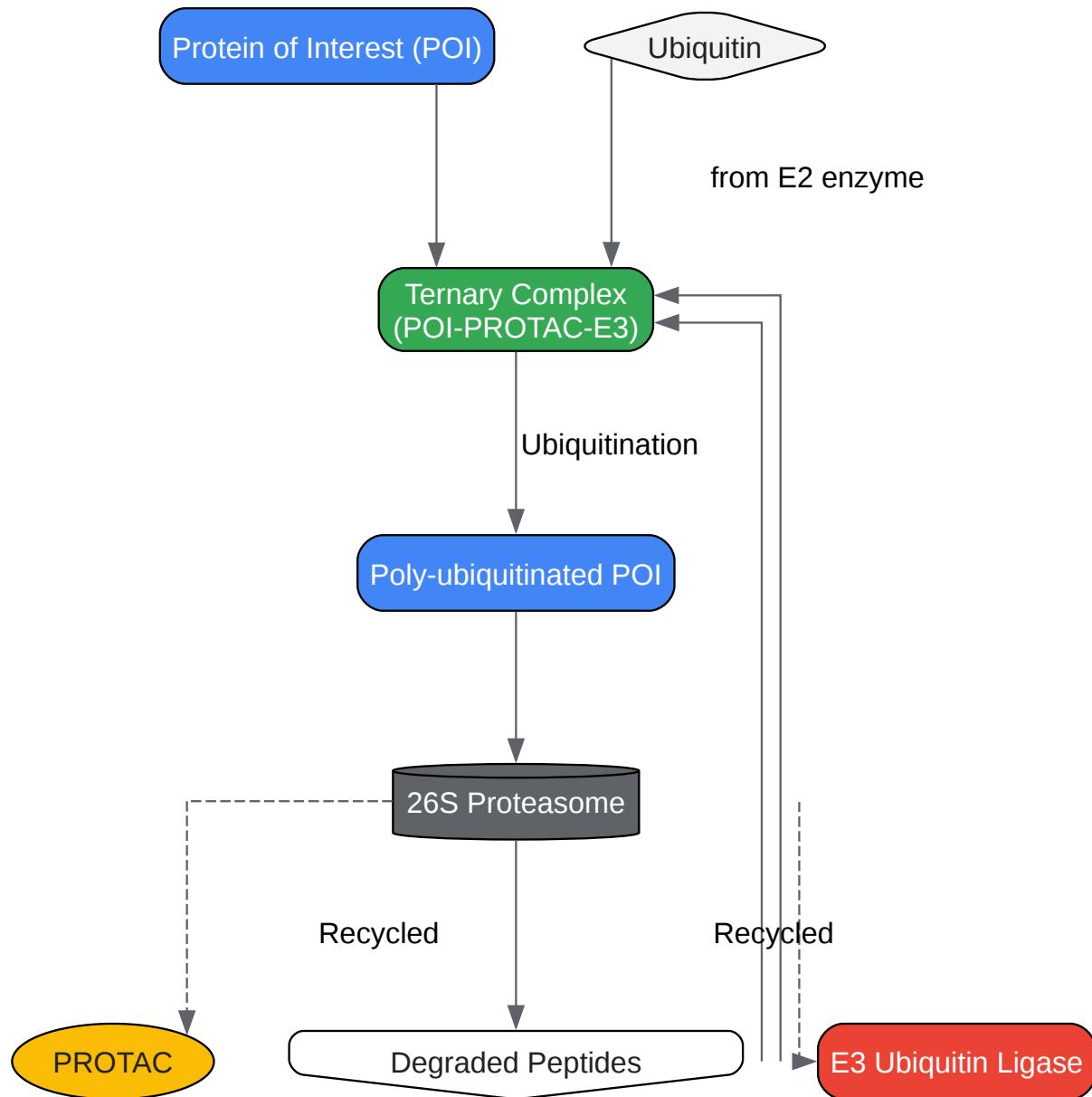
Step 4: Coupling with E3 Ligase Ligand

- Dissolve the E3 ligase ligand with a carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
- Add the deprotected H₂N-PEG3-POI conjugate (1 equivalent) to the solution.

- Stir the reaction at room temperature until completion, as monitored by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The synthesized PROTAC mediates the degradation of the target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

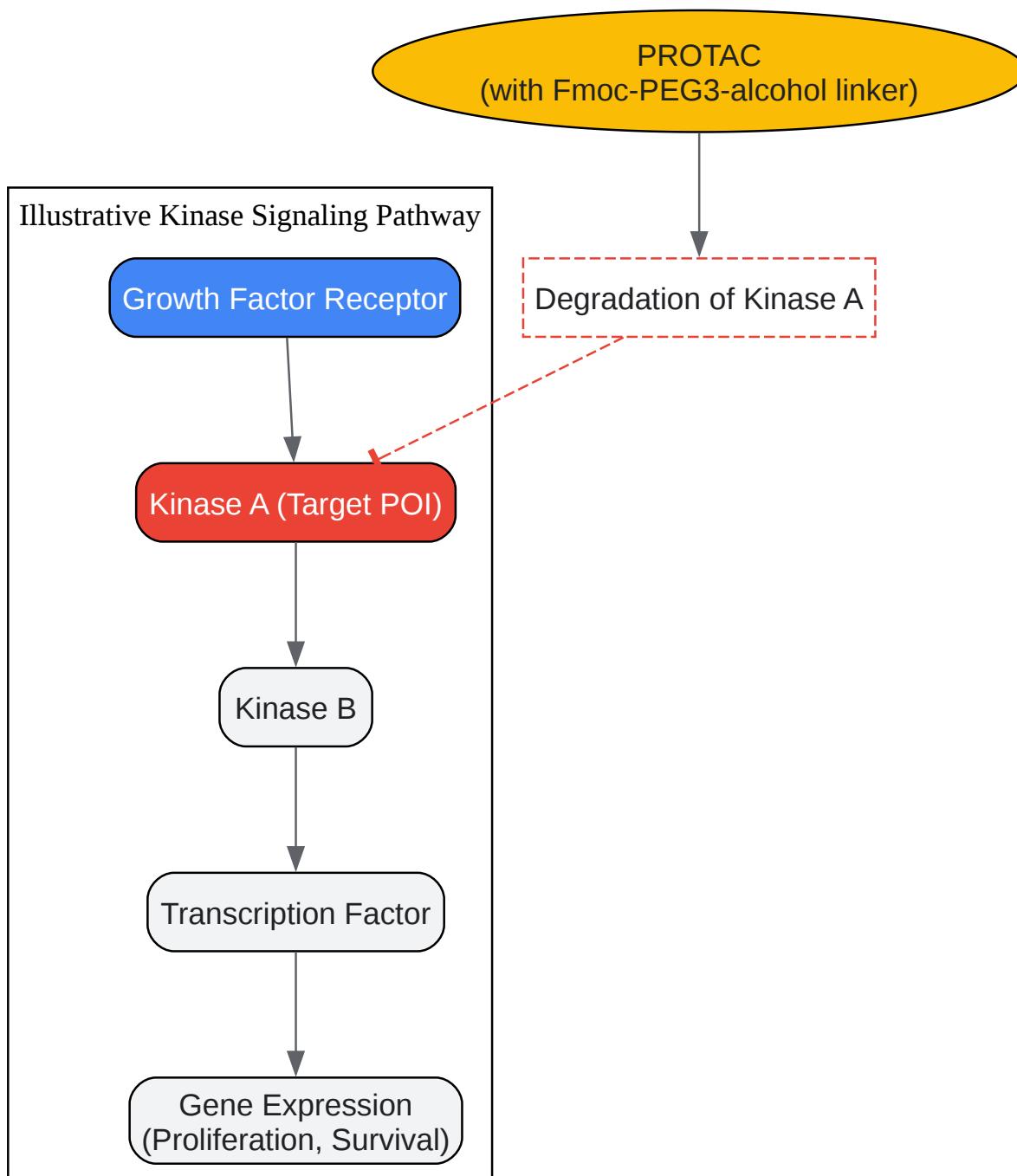


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The mechanism of action of a PROTAC molecule.

Downstream Signaling and Biological Consequences

By degrading a specific protein of interest, a PROTAC can modulate the activity of entire signaling pathways. For instance, if the target protein is a kinase involved in a cancer-related pathway, its degradation can lead to the inhibition of cell proliferation and the induction of apoptosis.



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An illustrative example of a PROTAC modulating a signaling pathway.

Conclusion

Fmoc-PEG3-alcohol is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward chemistry, combined with the beneficial properties of the PEG linker, facilitates the development of potent and selective protein degraders. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this key reagent in the exciting and rapidly advancing field of targeted protein degradation.

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